N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide
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Overview
Description
N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group on the phenyl ring and two nitro groups on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide typically involves the condensation of 4-methoxyaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form quinone derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-2,4-diamino-N-phenylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it can inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,4-dinitro-N-phenylacetamide
- N-(4-methoxyphenyl)-2,4-dinitro-N-phenylthiourea
- N-(4-methoxyphenyl)-2,4-dinitro-N-phenylurea
Uniqueness
N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain applications, such as enzyme inhibition and materials science, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C20H15N3O6 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C20H15N3O6/c1-29-17-10-7-15(8-11-17)21(14-5-3-2-4-6-14)20(24)18-12-9-16(22(25)26)13-19(18)23(27)28/h2-13H,1H3 |
InChI Key |
BQCFEJSARDJQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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